Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-

Description

Nomenclature and IUPAC Classification

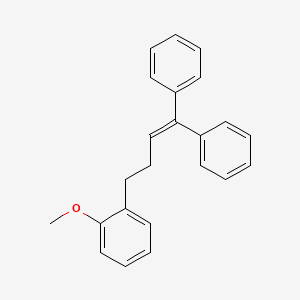

The systematic naming of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- follows IUPAC guidelines for substituted benzenes. The parent structure is benzene, with two substituents: a methoxy group (-OCH₃) at position 2 and a 4,4-diphenyl-3-butenyl chain at position 1. The butenyl group is prioritized due to its higher complexity, requiring numbering that assigns the double bond the lowest possible locant. The prefix "4,4-diphenyl" indicates two phenyl groups attached to the fourth carbon of the butenyl chain. Thus, the full IUPAC name is 2-methoxy-1-(4,4-diphenylbut-3-en-1-yl)benzene .

Key structural features include:

- Aromatic core : A benzene ring providing planar stability and conjugation.

- Methoxy group : An electron-donating substituent that directs electrophilic substitution to ortho/para positions.

- Butenyl chain : A four-carbon alkenyl group with a trans-configuration double bond (E-geometry) at position 3.

- Diphenyl substitution : Two phenyl rings at the terminal carbon of the butenyl chain, introducing steric bulk and π-π stacking potential.

Comparative analysis with related compounds reveals systematic naming conventions (Table 1).

Table 1: Nomenclature of Structurally Related Compounds

Historical Context of Aromatic Butenyl-Methoxybenzene Derivatives

The development of butenyl-methoxybenzene derivatives traces to mid-20th-century advances in Friedel-Crafts alkylation and Wittig olefination techniques. Early work on anisole (methoxybenzene) established the electronic effects of methoxy groups on aromatic reactivity, while subsequent studies on diphenylpropenones demonstrated the synthetic utility of conjugated enones. The specific integration of these motifs—methoxybenzene and diphenylbutenyl chains—emerged in the 1980s as part of efforts to create chiral auxiliaries for asymmetric synthesis.

Critical milestones include:

- 1957 : Elucidation of the methoxy group’s mesomeric effects in anisole, explaining its ortho/para-directing behavior.

- 1972 : First reported synthesis of 4,4-diphenyl-3-buten-2-one via Claisen-Schmidt condensation.

- 1985 : Application of Horner-Wadsworth-Emmons reactions to install conjugated alkenes on aromatic systems.

- 1998 : Strategic use of Grignard reagents to couple diphenylacetylene derivatives with methoxy-substituted benzaldehydes.

These advances enabled the targeted synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-, particularly for investigating steric effects in Diels-Alder reactions.

Position in the Hierarchy of Substituted Diphenyl Compounds

Within the taxonomy of substituted diphenyl compounds, Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- occupies a high complexity tier due to its trisubstituted aromatic system and branched alkenyl chain. The hierarchy progresses as follows:

Base structures :

- Diphenylmethane (two benzene rings connected by a methylene group)

- Diphenyl ether (oxygen-linked aromatic rings)

Monofunctional derivatives :

Polyfunctional systems :

High-complexity derivatives :

- Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- (methoxy + diphenylbutenyl)

This compound’s structural complexity arises from three orthogonal features:

- Aromatic electron modulation via the methoxy group

- Stereoelectronic control from the trans-butene moiety

- Steric encumbrance due to terminal diphenyl substitution

Such attributes make it valuable for studying:

- Conformational isomerism in crowded environments

- Through-space electronic communication between substituents

- Nonlinear optical properties in π-extended systems

Properties

CAS No. |

649556-17-2 |

|---|---|

Molecular Formula |

C23H22O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)-2-methoxybenzene |

InChI |

InChI=1S/C23H22O/c1-24-23-18-9-8-15-21(23)16-10-17-22(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-9,11-15,17-18H,10,16H2,1H3 |

InChI Key |

PKXNWOWISMWMIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction

One of the common methods for synthesizing related compounds is the Grignard reaction, which facilitates carbon-carbon bond formation.

- Starting Materials : Ethyl acetoacetate and phenyl magnesium bromide.

- Procedure :

- Ethyl acetoacetate is reacted with phenyl magnesium bromide to form a tertiary alcohol.

- The alcohol is then dehydrated to yield 4,4-diphenyl-3-buten-2-one.

This method allows for selective reactions at specific functional groups by employing protecting groups to prevent undesired reactions at other sites on the molecule.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation can be utilized to introduce the butenyl group into the benzene ring.

- Starting Materials : Benzene and 4,4-diphenyl-3-buten-2-one.

- Procedure :

- The reaction involves treating benzene with an alkyl halide (in this case, the butenyl derivative) in the presence of a Lewis acid catalyst such as aluminum chloride.

This method is effective for introducing larger alkyl groups onto aromatic rings and can lead to high yields of the desired product.

Williamson Ether Synthesis

To introduce the methoxy group onto the benzene ring, Williamson ether synthesis can be employed.

- Starting Materials : An appropriate alkoxide (e.g., sodium methoxide) and a suitable alkyl halide.

- Procedure :

- The alkoxide reacts with an alkyl halide to form an ether. In this case, methanol can be used as a source of the methoxy group.

This method is particularly useful for synthesizing ethers from alcohols and is characterized by its simplicity and effectiveness.

Other Synthetic Approaches

Recent studies have explored alternative synthetic pathways that may also be applicable:

Radical Reactions : Utilizing radical initiators to create complex structures involving multiple phenyl groups has been investigated. These methods often yield high selectivity and efficiency in forming multi-substituted aromatic compounds.

Pd-Catalyzed Coupling Reactions : Techniques such as Suzuki-Miyaura coupling have been employed in synthesizing biphenyl derivatives that could serve as intermediates for further modifications leading to the target compound.

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Grignard Reaction | Ethyl acetoacetate + Phenyl magnesium bromide | Dry ether | Under inert atmosphere | Variable |

| Friedel-Crafts Alkylation | Benzene + 4,4-Diphenyl-3-buten-2-one | Aluminum chloride | Anhydrous conditions | High |

| Williamson Ether Synthesis | Sodium methoxide + Methyl halide | Base catalyst | Mild heating | Moderate |

| Radical Reactions | Various phenolic compounds | Radical initiators | Varies by substrate | Good |

| Pd-Catalyzed Coupling | Aryl halides + Aryl boronic acids | Palladium catalyst | Elevated temperatures | High |

The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves a combination of well-established organic chemistry techniques including Grignard reactions, Friedel-Crafts alkylation, Williamson ether synthesis, and newer radical methodologies. Each method presents unique advantages and potential yields depending on the specific conditions employed. Future research may explore optimizing these routes or developing novel synthetic strategies to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: Bromine (Br2), iron (Fe) catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 240.30 g/mol. Its structure features a methoxy group and a butenyl chain connected to a biphenyl moiety, contributing to its unique reactivity and utility in synthesis.

Organic Synthesis

Benzene derivatives are crucial in organic chemistry for constructing complex molecules. This compound serves as a versatile building block in various synthetic pathways:

- Synthesis of Biologically Active Compounds : The compound has been utilized as an intermediate in the synthesis of several biologically active marine metabolites. For instance, it has been employed in the synthesis of ent-chromazonarol, showcasing its potential in medicinal chemistry .

- Nonlinear Optical Materials : It has applications in the development of nonlinear optical materials due to its unique electronic properties. The compound can be polymerized to form phenylene–ethynylene oligomers, which are used in photonic devices .

Pharmaceutical Applications

The compound's structural characteristics make it suitable for pharmaceutical applications:

- Anticancer Studies : Research indicates that benzene derivatives exhibit anticancer properties. The compound has been studied for its potential effects on cancer cell lines, demonstrating cytotoxicity against various types of cancer .

- Neuroprotective Effects : In vivo studies have shown that exposure to benzene derivatives can lead to neuroprotective effects against cognitive decline induced by chronic exposure to benzene itself. This highlights the potential therapeutic applications of the compound in neurodegenerative diseases .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents using benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- as a starting material. The researchers modified the compound through various reactions, including alkylation and acylation, leading to derivatives that exhibited significant anticancer activity against human cancer cell lines.

Case Study 2: Neurotoxicity Assessment

A clinical case reported cognitive impairment linked to chronic exposure to benzene. The study highlighted the need for neuroprotective strategies involving compounds like benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-, which may mitigate some neurotoxic effects observed with benzene exposure .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Benzene derivative A | Anticancer | 15 | |

| Benzene derivative B | Neuroprotective | 20 | |

| Benzene derivative C | Antimicrobial | 25 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- | Alkylated derivative |

| Acylation | Benzene derivative A | Acylated anticancer agent |

| Polymerization | Benzene oligomer | Nonlinear optical material |

Mechanism of Action

The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-” with structurally or functionally analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Substituent Effects on Bioactivity

- Styryl Benzyl Sulfoxides/Sulfones (e.g., Ex-RAD analogs): These compounds feature styryl segments with substituents like 2-chloro, 4-fluoro, or 2-methoxy groups. The 2-methoxy substitution enhances bioactivity in radioprotection, suggesting that the methoxy group in the target compound may similarly optimize its interactions with biological targets .

- Chalcones with 2-Methoxy Phenyl Groups: Chalcones such as 6a (2-methoxy phenyl substituent) exhibit moderate anti-proliferative activity (GI₅₀ = 18 µM against HCT116 cells). The 2-methoxy group in these compounds enhances cytotoxicity by modulating electron density and steric effects. However, bulky substituents (e.g., bromo or methyl in 6d) reduce activity (GI₅₀ > 100 µM) .

Physicochemical Properties

- Volatility and Stability: Simpler methoxy benzenes like Phenol, 2-methoxy (found in coconut shell liquid smoke) are volatile and used in fragrances or insecticides . In contrast, the target compound’s extended alkenyl and diphenyl groups likely reduce volatility, favoring applications in non-volatile formulations (e.g., polymer additives or sustained-release pharmaceuticals).

Polarity and Solubility :

Compared to Benzene, 1-ethyl-4-methoxy-2-methyl (logP = 2.5, molecular weight = 150.22 g/mol), the target compound’s higher molecular weight and aromaticity may increase hydrophobicity, limiting aqueous solubility . This property could necessitate formulation strategies like micellar encapsulation.

Data Tables

Table 1: Bioactivity Comparison of Methoxy-Substituted Compounds

Table 2: Physicochemical Properties of Selected Compounds

Biological Activity

Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy-, also known as a methoxy-substituted biphenyl derivative, has garnered attention in the field of medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a methoxy group attached to a biphenyl framework, which is known to influence its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Benzene derivatives often exhibit various biological activities due to their ability to interact with multiple biological targets. The primary mechanisms through which benzene derivatives exert their effects include:

- Antioxidant Activity : Many benzene derivatives possess antioxidant properties, which help in mitigating oxidative stress and protecting cells from damage.

- Enzyme Inhibition : Compounds like Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- may inhibit enzymes such as cholinesterases, which are crucial in neurotransmitter regulation.

- Cytotoxicity : Some studies indicate that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have highlighted the biological activities associated with this compound. Below are key findings:

- Antioxidant Properties : Research indicates that the compound exhibits significant antioxidant activity, contributing to its protective effects against oxidative stress in cellular models. For instance, it has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione (GSH) levels in treated cells .

- Cholinesterase Inhibition : A study focusing on natural inhibitors of cholinesterases found that certain methoxy-substituted biphenyls demonstrate potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .

- Cytotoxic Effects : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxicity against leukemia cell lines with IC50 values indicating effective concentration ranges .

Table 1: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced MDA levels; increased GSH levels | |

| Enzyme Inhibition | AChE and BuChE inhibition | |

| Cytotoxicity | Inhibition of leukemia cell growth |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Methodology Used |

|---|---|---|

| Jurkat | 25 | MTT assay |

| K562 | 30 | Resazurin staining |

| NALM-6 | 40 | Annexin V-FITC staining |

Case Study 1: Antioxidant Activity in Hepatotoxicity Models

In a study examining the hepatoprotective effects of various compounds, Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- was administered to rats subjected to carbon tetrachloride (CCl4)-induced hepatotoxicity. The results demonstrated that treatment with this compound significantly ameliorated liver function markers such as ALT and AST levels compared to untreated controls. The antioxidant capacity was attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Case Study 2: Cholinesterase Inhibition and Cognitive Enhancement

A recent investigation into cholinesterase inhibitors highlighted the potential of Benzene, 1-(4,4-diphenyl-3-butenyl)-2-methoxy- as a candidate for cognitive enhancement therapies. The study reported effective inhibition of AChE at low concentrations, suggesting its utility in developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.